3-[3-(3-Aminophenyl)-4-phosphoroso-2,6-bis(trifluoromethyl)phenyl]aniline
Description
Properties
Molecular Formula |
C20H13F6N2OP |
|---|---|
Molecular Weight |
442.3 g/mol |
IUPAC Name |
3-[3-(3-aminophenyl)-4-phosphoroso-2,6-bis(trifluoromethyl)phenyl]aniline |
InChI |
InChI=1S/C20H13F6N2OP/c21-19(22,23)14-9-15(30-29)17(11-4-2-6-13(28)8-11)18(20(24,25)26)16(14)10-3-1-5-12(27)7-10/h1-9H,27-28H2 |
InChI Key |
OZFBGEQHNDKWBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=C(C(=C(C=C2C(F)(F)F)P=O)C3=CC(=CC=C3)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-Aminophenyl)-4-phosphoroso-2,6-bis(trifluoromethyl)phenyl]aniline typically involves multi-step organic reactions. One common approach is to start with a precursor containing the trifluoromethyl groups and introduce the amino and phosphoroso groups through subsequent reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[3-(3-Aminophenyl)-4-phosphoroso-2,6-bis(trifluoromethyl)phenyl]aniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The phosphoroso group can be reduced to phosphine derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the phosphoroso group may produce phosphine derivatives.
Scientific Research Applications
3-[3-(3-Aminophenyl)-4-phosphoroso-2,6-bis(trifluoromethyl)phenyl]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique functional groups make it a valuable tool for studying enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which 3-[3-(3-Aminophenyl)-4-phosphoroso-2,6-bis(trifluoromethyl)phenyl]aniline exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phosphoroso group can participate in phosphorylation reactions. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to three structurally related impurities listed in pharmaceutical standards ():
| Compound Name | Key Substituents | Functional Groups | Molecular Weight (g/mol) | Applications/Notes |
|---|---|---|---|---|
| 3-[3-(3-Aminophenyl)-4-phosphoroso-2,6-bis(trifluoromethyl)phenyl]aniline | -CF₃, -NH₂, P=O | Amino, phosphoroso | ~550 (estimated) | Polymer precursors, catalysis |
| 4-Nitro-3-(trifluoromethyl)-aniline | -CF₃, -NO₂ | Nitro, amino | ~206 | Pharmaceutical intermediate |
| N-[4-Nitro-3-(trifluoromethyl)phenyl]acetamide | -CF₃, -NO₂, -NHCOCH₃ | Acetamide, nitro | ~252 | Synthetic impurity, metabolic studies |
| N-[4-Nitro-3-(trifluoromethyl)phenyl]propanamide | -CF₃, -NO₂, -NHCOCH₂CH₃ | Propanamide, nitro | ~266 | Byproduct in amidation reactions |
Key Observations :
- Amino vs. Nitro Groups: The target compound’s amino groups enable polymerization (e.g., polyimides) or crosslinking, whereas nitro groups in analogs are typically reduced to amines during synthesis .
- Trifluoromethyl Impact: All compounds share -CF₃ groups, which improve thermal stability and solvent resistance compared to non-fluorinated analogs like standard anilines.
Thermal and Solubility Properties
- Thermal Stability: The target compound’s -CF₃ groups and aromatic backbone suggest a decomposition temperature >300°C, outperforming non-fluorinated anilines. Nitro analogs decompose at lower temperatures (~200–250°C) due to nitro group instability.
- Solubility : The target compound’s -CF₃ groups improve solubility in polar aprotic solvents (e.g., DMF, NMP), critical for polymer processing. Amide-containing analogs exhibit lower solubility due to hydrogen bonding .
Research Findings and Trends
- Polymer Chemistry : Fluorinated diamines are pivotal in synthesizing polyimides for aerospace and electronics (). The phosphoroso group in the target compound could further optimize dielectric properties for microelectronics .
- Pharmaceutical Relevance : While nitro/amide analogs are documented as impurities (), the target compound’s phosphorus content is atypical for pharmaceuticals, suggesting a materials science focus.
Biological Activity
3-[3-(3-Aminophenyl)-4-phosphoroso-2,6-bis(trifluoromethyl)phenyl]aniline is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and its interactions with cellular mechanisms. This article provides an overview of its biological activity, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a complex structure characterized by a phosphoroso group and multiple trifluoromethyl substituents. Its molecular formula is , indicating significant fluorination which may influence its biological properties.
Biological Activity Overview
Research into similar compounds suggests that derivatives of aniline can exhibit various biological activities, including:
- Antiproliferative Effects : Many aniline derivatives have been found to inhibit the growth of cancer cell lines.
- Tubulin Polymerization Inhibition : Compounds with similar structures have demonstrated the ability to disrupt microtubule dynamics, which is crucial for cancer cell division.
Antiproliferative Activity
In a study evaluating aniline derivatives, compounds with similar structural motifs to this compound showed promising antiproliferative effects against various cancer cell lines including HeLa and A549. For example, certain derivatives exhibited IC50 values in the nanomolar range (e.g., 60 nM for compound 6) against HeLa cells, indicating potent activity .
The mechanisms underlying the biological activity of these compounds often involve:
- Microtubule Interaction : Many derivatives bind to tubulin, leading to altered polymerization dynamics. This was evident in studies where specific aniline derivatives inhibited tubulin polymerization more effectively than established agents like combretastatin A-4 .
- Cell Cycle Arrest : Compounds have been shown to induce G2/M phase arrest in cancer cells, leading to apoptosis through mitochondrial pathways .
Data Table: Biological Activity Summary
| Compound Name | Cell Line Tested | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Compound 6 | HeLa | 60 | Tubulin polymerization inhibition |
| Compound 8q | A549 | 83 | Induces G2/M phase arrest |
| Compound 8r | HT-29 | 101 | Apoptosis via mitochondrial pathway |
Q & A
Q. Table 1. Key Analytical Parameters for Structural Validation
| Technique | Critical Observations | Reference Standard Cross-Check |
|---|---|---|
| ³¹P NMR | δ 25–30 ppm (phosphoroso) | Triphenylphosphine oxide |
| X-ray Crystallography | C-P bond length ~1.81 Å | Cambridge Structural Database |
| LC-MS (ESI+) | [M+H]⁺ m/z calc. vs. observed (error < 2 ppm) | Certified aniline derivatives |
Q. Table 2. Stability Study Design
| Condition | Parameter Tested | Outcome Metric |
|---|---|---|
| 40°C/75% RH | Hydrolytic degradation | % impurity by HPLC |
| UV light (254 nm) | Photochemical stability | Absorbance shift (Δλ max) |
| O₂ atmosphere | Oxidative decomposition | ³¹P NMR signal loss |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
